

3-Methyl-3,9-diazaspiro[5.5]undecane CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B084553

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-3,9-diazaspiro[5.5]undecane

For researchers, scientists, and drug development professionals, this guide provides comprehensive information on **3-Methyl-3,9-diazaspiro[5.5]undecane**, a spirocyclic diamine with significant potential in medicinal chemistry and materials science.

Core Compound Identification

The fundamental properties of **3-Methyl-3,9-diazaspiro[5.5]undecane** are summarized below, providing a clear reference for its identification and handling.

Property	Value	Source
CAS Number	13323-45-0	[1] [2] [3]
Molecular Formula	C ₁₀ H ₂₀ N ₂	[1] [3]
Molecular Weight	168.28 g/mol	[1]
IUPAC Name	3-methyl-3,9-diazaspiro[5.5]undecane	[3]
SMILES	<chem>CN1CCC2(CCNCC2)CC1</chem>	[1]
InChI	1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3	[3]
Purity	Typically ≥98%	[1]
Storage Temperature	4°C	[1]

Commercial Suppliers

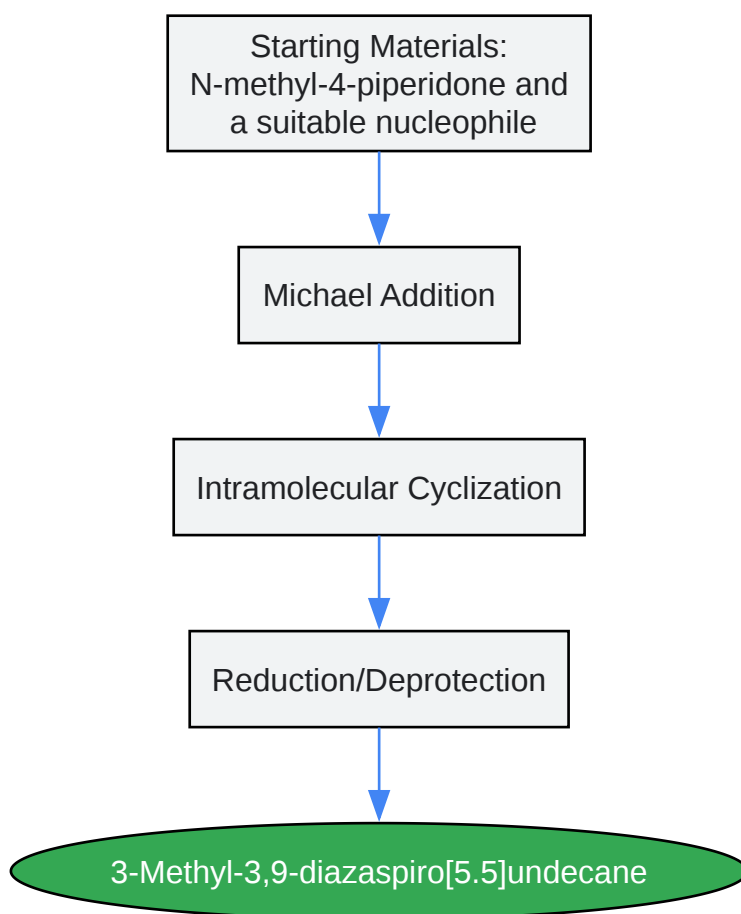
3-Methyl-3,9-diazaspiro[5.5]undecane and its derivatives are available from various chemical suppliers catering to research and development needs. A selection of suppliers is listed below.

Supplier	Related Compound Offered	CAS Number
ChemScene	3-Methyl-3,9-diazaspiro[5.5]undecane	13323-45-0
Fluorochem	3-Boc-3,9-Diazaspiro[5.5]undecane	173405-78-2
MedchemExpress	tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate	173405-78-2
BLDpharm	tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate	173405-78-2
CymitQuimica	3-Boc-3,9-Diazaspiro[5.5]undecane	173405-78-2

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-Methyl-3,9-diazaspiro[5.5]undecane** is not readily available in the public domain, a general synthetic strategy can be inferred from the synthesis of related diazaspiro[5.5]undecane derivatives.^[4] A common approach involves the intramolecular spirocyclization of 4-substituted pyridines.^[4]

A plausible synthetic workflow is outlined below:



[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for 3,9-diazaspiro[5.5]undecane derivatives.

A divergent synthesis approach often employs a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step.[4]

Applications in Drug Development

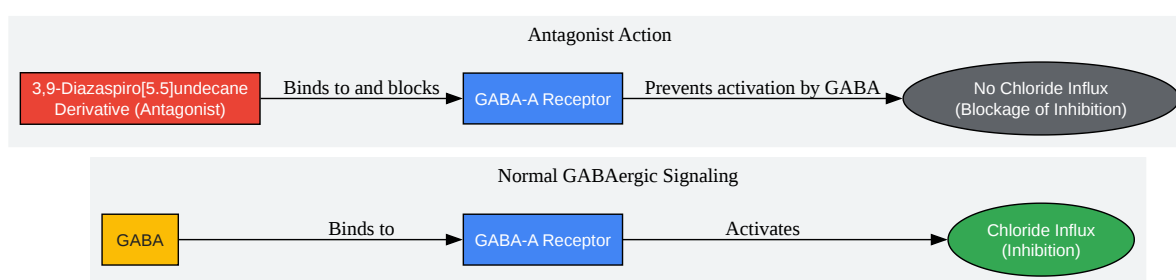
Derivatives of the 3,9-diazaspiro[5.5]undecane core are of significant interest in drug discovery, particularly as modulators of the γ -aminobutyric acid type A (GABA-A) receptor.

GABA-A Receptor Antagonism

Certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive antagonists of the GABA-A receptor.[5][6] This activity is being explored for its

potential immunomodulatory effects, as these compounds can rescue the inhibition of T cell proliferation.[5][6]

The mechanism of action involves the binding of the antagonist to the GABA-A receptor, thereby blocking the binding of the endogenous neurotransmitter GABA. This prevents the influx of chloride ions that would normally hyperpolarize the neuron, thus inhibiting its signaling.



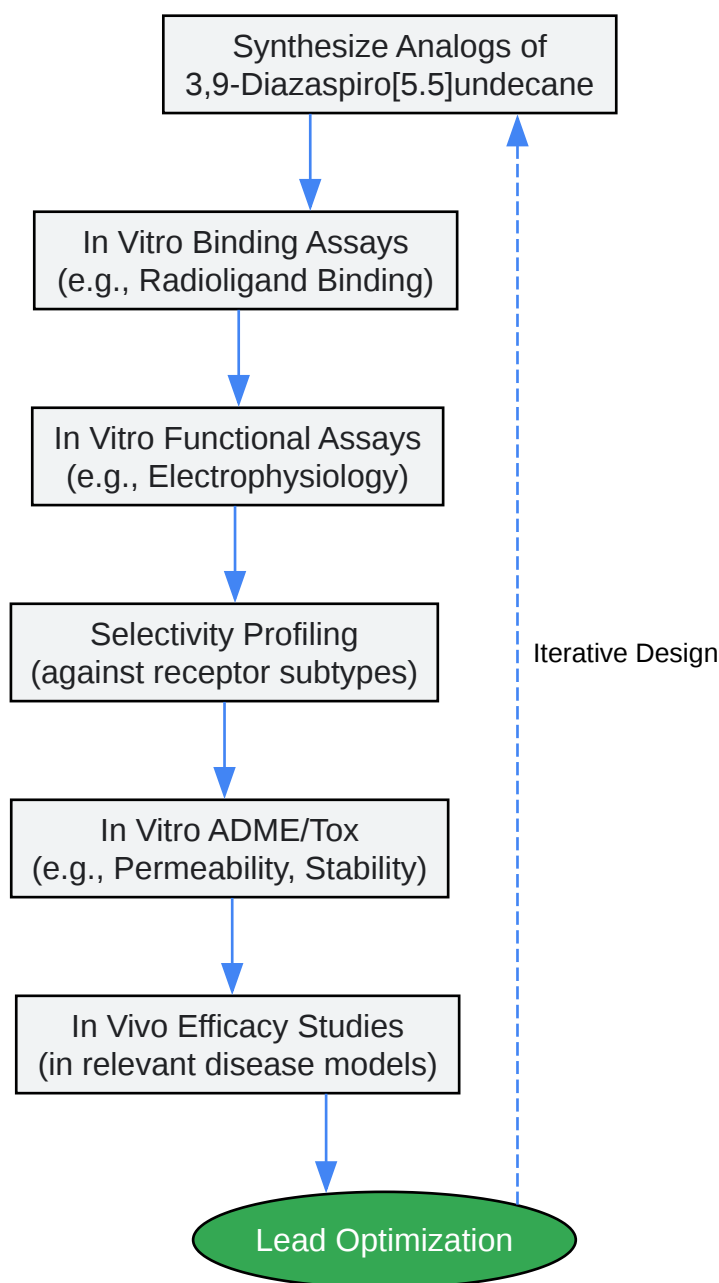
[Click to download full resolution via product page](#)

Caption: Signaling pathway illustrating GABA-A receptor antagonism.

Structure-Activity Relationship (SAR) Studies

Research into these compounds has focused on understanding the structural determinants for their binding and activity. The spirocyclic benzamide moiety has been identified as a key feature for GABA-A receptor ligands.[5][6] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

An experimental workflow for SAR studies is depicted below:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Structure-Activity Relationship (SAR) studies.

Safety and Handling

While specific safety data for **3-Methyl-3,9-diazaspiro[5.5]undecane** is limited, related compounds are classified with the following hazards:

- Harmful if swallowed (H302)[3]

- Causes skin irritation (H315)[3]
- Causes serious eye damage (H318)[3]
- May cause respiratory irritation (H335)[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. SDS of 3-Methyl-3,9-diazaspiro[5.5]undecane, Safety Data Sheets, CAS 13323-45-0 - chemBlink [www.chemblink.com]
- 3. 3-Methyl-3,9-diazaspiro[5.5]undecane | C₁₀H₂₀N₂ | CID 21813293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- To cite this document: BenchChem. [3-Methyl-3,9-diazaspiro[5.5]undecane CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084553#3-methyl-3-9-diazaspiro-5-5-undecane-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com